![molecular formula C11H20N2O3 B2581029 Tert-butyl N-(2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-yl)carbamate CAS No. 2253641-10-8](/img/structure/B2581029.png)
Tert-butyl N-(2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-yl)carbamate
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Description
Tert-butyl N-(2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-yl)carbamate, commonly known as THFA, is a chemical compound that has gained significant attention in scientific research. THFA is a heterocyclic compound that contains a furo[3,4-b]pyrrole ring system and a tert-butyl carbamate group. The unique structure of THFA has made it a promising compound for various scientific applications, including drug discovery, chemical biology, and material science.
Scientific Research Applications
Palladium-Catalyzed Synthesis
Palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water have been studied for the synthesis of polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines. Tert-butylamine plays a crucial role in these reactions by reacting with in situ generated carbon dioxide to form carbamic acid, which then traps the nitrilium intermediate, leading to the formation of these complex molecules (Qiu, Wang, & Zhu, 2017).
Diels-Alder Reaction
The compound has been used in the preparation and Diels-Alder reaction of a 2-amido substituted furan, highlighting its role in the synthesis of complex heterocyclic structures. This process underscores the versatility of tert-butyl carbamates in facilitating the synthesis of bicyclic and tricyclic frameworks by acting as reactive intermediates or protecting groups in organic synthesis (Padwa, Brodney, & Lynch, 2003).
Site of Lithiation
Research on the control of the site of lithiation of 3-(aminomethyl)pyridine derivatives has shown that tert-butyl N-(pyridin-3-ylmethyl)carbamate undergoes lithiation at both the nitrogen and the 4-position on the ring. This study provides insights into regioselective functionalization strategies for the synthesis of substituted derivatives, highlighting the chemical behavior of tert-butyl carbamates under various conditions (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
properties
IUPAC Name |
tert-butyl N-(2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-8-4-12-9-6-15-5-7(8)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKSBCATNWZZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC2C1COC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-yl)carbamate | |
CAS RN |
2253641-10-8 |
Source
|
Record name | tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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